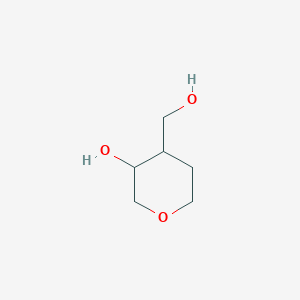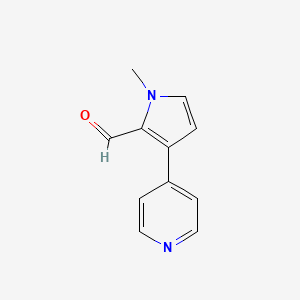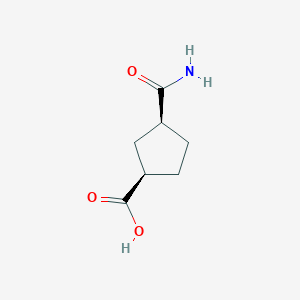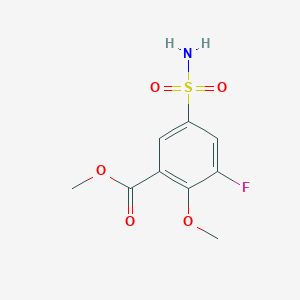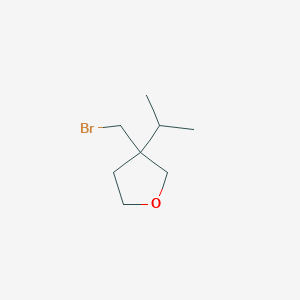
3-(Bromomethyl)-3-(propan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(propan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a bromomethyl group and an isopropyl group attached to the oxolane ring. It is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(propan-2-yl)oxolane typically involves the bromination of a precursor compound. One common method is the bromination of 3-(hydroxymethyl)-3-(propan-2-yl)oxolane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(propan-2-yl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for medicinally relevant compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(propan-2-yl)oxolane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(propan-2-yl)oxolane: Precursor compound with a hydroxymethyl group.
3-(Methyl)-3-(propan-2-yl)oxolane: Similar structure with a methyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-3-(propan-2-yl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The bromine atom’s electronegativity and size influence the compound’s reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propan-2-yloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
XWQNHIDOLOWNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


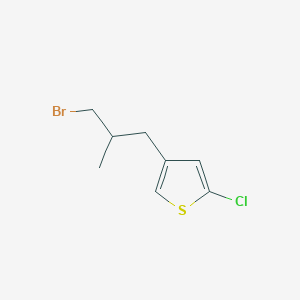
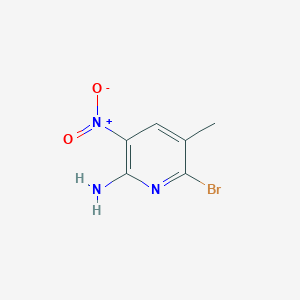
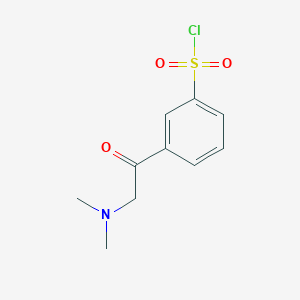
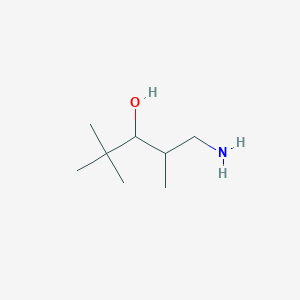
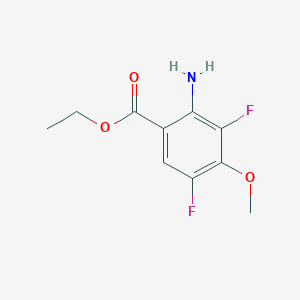
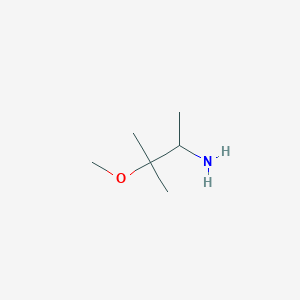
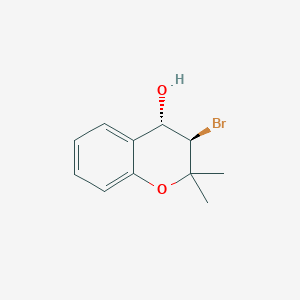
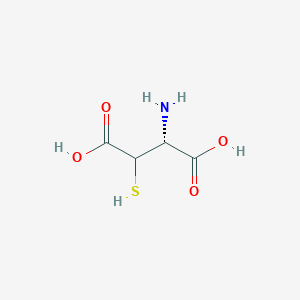
![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
